molecular formula C13H9F3O B3060439 3-(3-Trifluoromethylphenyl)phenol CAS No. 365426-92-2

3-(3-Trifluoromethylphenyl)phenol

Cat. No.: B3060439
CAS No.: 365426-92-2
M. Wt: 238.2 g/mol
InChI Key: YLPOORUJYGDZAC-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethylphenyl)phenol: is an organic compound with the molecular formula C13H9F3O . It is a derivative of phenol, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

3-(3-Trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “3’-(Trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The synthesis and electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes have been studied, indicating potential applications in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Trifluoromethylphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol

Comparison: 3-(3-Trifluoromethylphenyl)phenol is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other trifluoromethyl-substituted phenols. For example, the 3-position substitution provides different steric and electronic effects compared to the 2- or 4-position substitutions .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOORUJYGDZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461297
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365426-92-2
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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